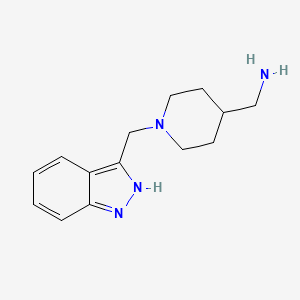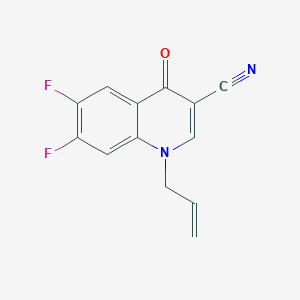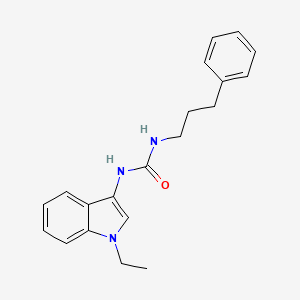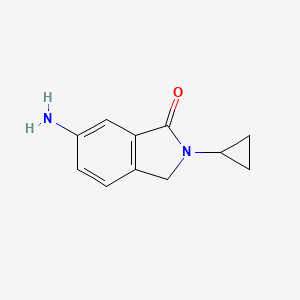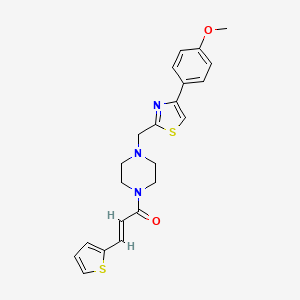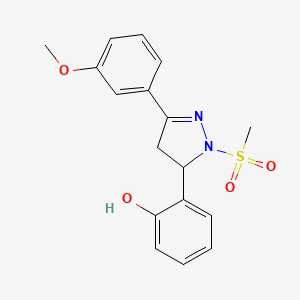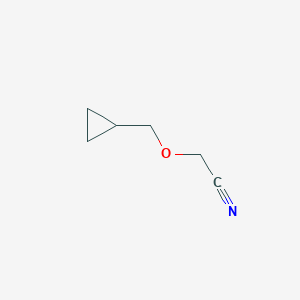
N-(4-(2-((4-甲基苄基)氨基)-2-氧代乙基)噻唑-2-基)环丙烷甲酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-(2-((4-methylbenzyl)amino)-2-oxoethyl)thiazol-2-yl)cyclopropanecarboxamide is a complex organic compound featuring a thiazole ring, a cyclopropane carboxamide group, and a 4-methylbenzylamine moiety
科学研究应用
Chemistry
In chemistry, N-(4-(2-((4-methylbenzyl)amino)-2-oxoethyl)thiazol-2-yl)cyclopropanecarboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its structure suggests it could interact with various biological targets, making it a candidate for drug discovery and development.
Medicine
In medicine, the compound is investigated for its potential therapeutic effects. It may exhibit activity against certain diseases, including cancer and infectious diseases, due to its ability to interact with specific molecular targets.
Industry
In the industrial sector, this compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.
作用机制
Target of Action
The compound, also known as N-(4-(2-((4-methylbenzyl)amino)-2-oxoethyl)thiazol-2-yl)cyclopropanecarboxamide, is a novel derivative synthesized for its potential antimicrobial and antiproliferative activities Similar compounds have shown promising activity against bacterial (gram positive and gram negative) and fungal species, as well as oestrogen receptor positive human breast adenocarcinoma cancer cell line (mcf7) .
Mode of Action
It is suggested that the thiazole nucleus, a common feature in this class of compounds, exhibits its antimicrobial activity by blocking the biosynthesis of certain bacterial lipids and/or by additional mechanisms against various bacterial species .
Biochemical Pathways
It is known that thiazole nucleus-containing compounds can interfere with the biosynthesis of bacterial lipids, potentially disrupting cell membrane integrity and function .
Result of Action
The compound has been evaluated for its in vitro antimicrobial activity and anticancer activity . The results revealed promising antimicrobial activity, and some derivatives were found to be active against the MCF7 breast cancer cell line .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(2-((4-methylbenzyl)amino)-2-oxoethyl)thiazol-2-yl)cyclopropanecarboxamide typically involves multiple steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized via a Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thiourea under acidic conditions.
Attachment of the 4-Methylbenzylamine Moiety: This step involves the nucleophilic substitution of the thiazole ring with 4-methylbenzylamine. This reaction is typically carried out in the presence of a base such as triethylamine.
Formation of the Cyclopropane Carboxamide Group: The final step involves the reaction of the intermediate with cyclopropanecarboxylic acid chloride in the presence of a base like pyridine to form the desired carboxamide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and solvents.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring and the 4-methylbenzylamine moiety. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reduction reactions can occur at the carbonyl group of the oxoethyl moiety. Sodium borohydride or lithium aluminum hydride are typical reducing agents used.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the thiazole ring. Halogenation and alkylation are common substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, halogenating agents like N-bromosuccinimide.
Major Products
Oxidation: Oxidized derivatives of the thiazole ring and the 4-methylbenzylamine moiety.
Reduction: Reduced derivatives of the oxoethyl moiety.
Substitution: Various substituted thiazole derivatives.
相似化合物的比较
Similar Compounds
Benzothiazole Derivatives: Compounds like 2-aminobenzothiazole share structural similarities and are known for their broad spectrum of biological activities.
Cyclopropane Carboxamides: Other cyclopropane carboxamide derivatives are studied for their pharmacological properties, including anti-inflammatory and anticancer activities.
Uniqueness
N-(4-(2-((4-methylbenzyl)amino)-2-oxoethyl)thiazol-2-yl)cyclopropanecarboxamide is unique due to the combination of its structural features. The presence of the thiazole ring, the cyclopropane carboxamide group, and the 4-methylbenzylamine moiety provides a distinct chemical profile that may result in unique biological activities and chemical reactivity.
属性
IUPAC Name |
N-[4-[2-[(4-methylphenyl)methylamino]-2-oxoethyl]-1,3-thiazol-2-yl]cyclopropanecarboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O2S/c1-11-2-4-12(5-3-11)9-18-15(21)8-14-10-23-17(19-14)20-16(22)13-6-7-13/h2-5,10,13H,6-9H2,1H3,(H,18,21)(H,19,20,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMYWWXDDOTZULV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)CC2=CSC(=N2)NC(=O)C3CC3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
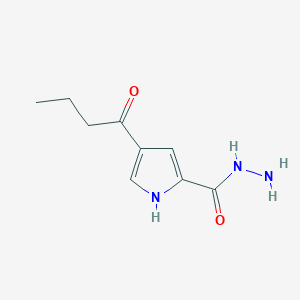
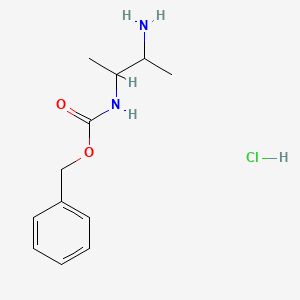
![2-[(4-Methoxyphenyl)sulfanyl]-5-(trifluoromethyl)benzenecarbonitrile](/img/structure/B2367790.png)
![Tert-butyl (1S,2R,4R)-2-aminobicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B2367791.png)
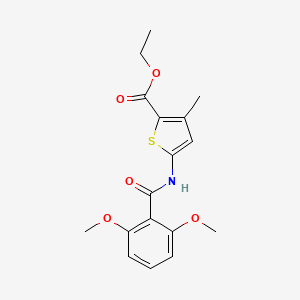
![1-((1R,5S)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-(1-methyl-1H-indol-3-yl)ethan-1-one](/img/structure/B2367796.png)

